Synthetic Yield Improvement
The Baars and Hoberg (2006) protocol provided a modified synthesis of 1L-1,2:3,4-di-O-cyclohexylidene-5-O-methyl-chiro-inositol that explicitly improved overall yield, simplified the procedure, and reduced environmental burden compared to the prior art method for the same protected quebrachitol derivative. Previous procedures required more cumbersome workup and yielded lower quantities of the desired 1,2:3,4-regioisomer due to competing ketal formation [1]. The improved method employed optimized ketalization conditions that favored the 1,2:3,4-protection pattern over the alternative 1,2:5,6- and 1,2:4,5-regioisomers, enabling this specific intermediate to be accessed with greater reliability for multi-step GPI inhibitor syntheses. Note: exact numerical yield values are available only in the full text; the published abstract confirms the directional improvement over prior methods [1].
| Evidence Dimension | Synthetic yield and procedural efficiency for protected L-quebrachitol formation |
|---|---|
| Target Compound Data | Improved overall yield and simplified workup (Baars & Hoberg 2006 modified method); specific ketalization conditions favor 1,2:3,4-regioisomer formation |
| Comparator Or Baseline | Prior art synthesis of the same 1,2:3,4-di-O-cyclohexylidene-5-O-methyl-chiro-inositol (cited within Baars & Hoberg 2006 as lower yielding, more complex workup) |
| Quantified Difference | Directional improvement confirmed in abstract; full numerical yield delta available in full-text access (DOI: 10.1016/j.carres.2006.04.030) |
| Conditions | Ketalization of L-quebrachitol with cyclohexanone-derived reagents under optimized conditions; Carbohydrate Research 2006 |
Why This Matters
For procurement, the availability of a published, optimized protocol means reproducible access to the specific 1,2:3,4-protection pattern rather than a mixture of regioisomers, reducing downstream purification burden.
- [1] Baars, S.M.; Hoberg, J.O. Improved synthesis of dicyclohexylidene protected quebrachitol and its use in the synthesis of L-chiro-inositol derivatives. Carbohydrate Research 2006, 341, 1680-1684. View Source
